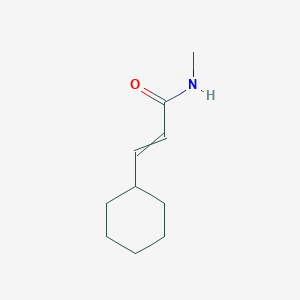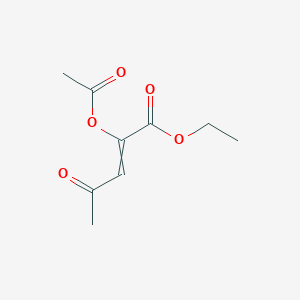
Ethyl 2-(acetyloxy)-4-oxopent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(acetyloxy)-4-oxopent-2-enoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound, in particular, is known for its unique structure, which includes both ester and ketone functional groups, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(acetyloxy)-4-oxopent-2-enoate can be synthesized through several methods. One common approach involves the esterification of acetoacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(acetyloxy)-4-oxopent-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield acetic acid and ethyl acetoacetate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Acetic acid and ethyl acetoacetate.
Reduction: Ethyl 2-(acetyloxy)-4-hydroxypent-2-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(acetyloxy)-4-oxopent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 2-(acetyloxy)-4-oxopent-2-enoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of acetic acid and ethyl acetoacetate . In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from reducing agents .
Comparación Con Compuestos Similares
Ethyl 2-(acetyloxy)-4-oxopent-2-enoate can be compared with other esters such as ethyl acetate and ethyl acetoacetate:
Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl Acetoacetate: A beta-keto ester used in the synthesis of various organic compounds.
Uniqueness
This compound stands out due to its dual functional groups (ester and ketone), which provide it with unique reactivity and versatility in chemical synthesis.
List of Similar Compounds
- Ethyl acetate
- Ethyl acetoacetate
- Methyl butyrate
- Isopropyl propanoate
Propiedades
Número CAS |
848237-12-7 |
|---|---|
Fórmula molecular |
C9H12O5 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
ethyl 2-acetyloxy-4-oxopent-2-enoate |
InChI |
InChI=1S/C9H12O5/c1-4-13-9(12)8(5-6(2)10)14-7(3)11/h5H,4H2,1-3H3 |
Clave InChI |
IERNFDWRSKRTMQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)
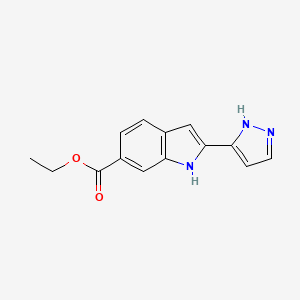
![3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine](/img/structure/B14203582.png)
![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)
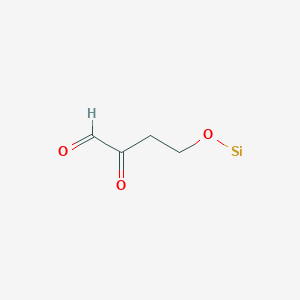
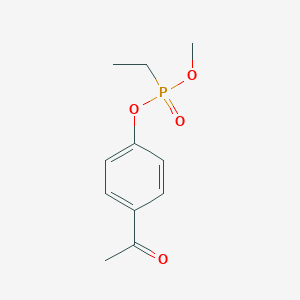



![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)


